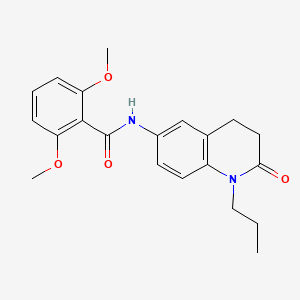

2,6-dimethoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Description

2,6-Dimethoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic small molecule featuring a benzamide core substituted with two methoxy groups at the 2- and 6-positions. The amide nitrogen is linked to a 1-propyl-substituted tetrahydroquinolin-6-yl moiety with a ketone group at the 2-position (Figure 1).

The compound’s design integrates lipophilic (methoxy and propyl groups) and hydrogen-bonding (amide and ketone) functionalities, which may influence its pharmacokinetic and pharmacodynamic profiles.

Properties

IUPAC Name |

2,6-dimethoxy-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O4/c1-4-12-23-16-10-9-15(13-14(16)8-11-19(23)24)22-21(25)20-17(26-2)6-5-7-18(20)27-3/h5-7,9-10,13H,4,8,11-12H2,1-3H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSXFVAQCSMAMCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=C(C=CC=C3OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Quinoline Ring: The quinoline ring can be synthesized through a Pfitzinger reaction, which involves the condensation of an anthranilic acid derivative with a ketone.

Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

Formation of the Benzamide Moiety: The benzamide moiety can be formed by reacting the quinoline derivative with 2,6-dimethoxybenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2,6-dimethoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

Oxidation: Quinoline N-oxides.

Reduction: Reduced quinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

2,6-dimethoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2,6-dimethoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs include alkyl/alkoxy-substituted benzamide derivatives and tetrahydroquinoline-containing molecules. Evidence from studies on substituted benzamides highlights the critical role of substituent bulk and lipophilicity in modulating bioactivity :

| Compound | Substituent(s) | Anti-fungal Activity* | Anti-bacterial Activity* |

|---|---|---|---|

| 2-Hydroxy-N-(2-propoxyphenyl)benzamide (5) | 2-OC₃H₇ | High (e.g., Absidia corymbifera) | High (MRSA, Staphylococcus epidermidis) |

| 2-Methoxy analog (3) | 2-OCH₃ | Low | Low |

| 2-Ethoxy analog (4) | 2-OC₂H₅ | Moderate | Moderate |

| Target Compound | 2,6-(OCH₃)₂ | Not reported | Not reported |

*Relative to standards like fluconazole and ciprofloxacin .

- Methoxy vs. Alkoxy Chains : The target compound’s 2,6-dimethoxy groups are less lipophilic and bulkier than the 2-propoxy substituent in compound 5, which exhibited superior activity against fungal and bacterial strains . This aligns with findings that longer alkoxy chains (e.g., propoxy) enhance membrane penetration and target affinity compared to smaller groups like methoxy.

- Positional Effects: The 2,6-disubstitution pattern in the target compound may sterically hinder interactions with biological targets, unlike monosubstituted analogs (e.g., compound 5), which likely have greater conformational flexibility.

Tetrahydroquinoline Moieties

The tetrahydroquinolinone scaffold in the target compound is distinct from simpler phenyl or thiazole rings in other analogs (e.g., ’s REACTION_PRODUCT entities). This moiety may improve metabolic stability or enable interactions with quinoline-binding enzymes, though direct evidence is lacking.

Research Findings and Implications

- Lipophilicity-Bioactivity Correlation: The higher activity of propoxy-substituted benzamides (compound 5) compared to methoxy analogs (compound 3) underscores the importance of lipophilicity in antimicrobial efficacy .

- Synthetic Challenges: The complex structure of the target compound (e.g., tetrahydroquinoline linkage) may pose synthesis and purification challenges compared to simpler benzamides, as suggested by ’s discussion of reaction-product ambiguities .

Biological Activity

2,6-Dimethoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including antiproliferative effects, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a tetrahydroquinoline moiety, which is known for its diverse biological activities. The presence of methoxy groups and a benzamide structure may contribute to its pharmacological properties.

Antiproliferative Effects

Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance:

- Cell Lines Tested : The compound has shown efficacy against human breast cancer (MCF-7) and lung cancer (A549) cell lines.

- Mechanism of Action : The antiproliferative effects are believed to be mediated through the induction of apoptosis and cell cycle arrest at the G1 phase.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 5.0 | Apoptosis induction |

| A549 | 7.5 | G1 phase arrest |

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes linked to cancer progression and other diseases:

- Histone Deacetylase (HDAC) Inhibition : Preliminary data suggest that it may act as an HDAC inhibitor, which can lead to altered gene expression profiles in cancer cells.

| Enzyme Target | IC50 (µM) |

|---|---|

| HDAC | 10.0 |

Case Studies

- Study on Breast Cancer Cells : A study evaluated the effects of this compound on MCF-7 cells and found that it significantly reduced cell viability and induced apoptosis through caspase activation pathways.

- In Vivo Efficacy : In xenograft models of lung cancer, administration of the compound resulted in tumor size reduction compared to control groups, indicating potential for therapeutic use.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent:

- Absorption : The compound is expected to have moderate bioavailability based on its structure.

- Metabolism : Initial studies indicate that it undergoes hepatic metabolism with potential formation of active metabolites.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.